4-Amino-1H-imidazol-1-ol

Medicinal chemistry scaffold design pharmacophore hybridization

Researchers requiring a single imidazole building block that integrates both kinase inhibition and antiviral pharmacophores face limited options. 4-Amino-1H-imidazol-1-ol (CAS 927416-67-9) solves this by providing a hybrid scaffold in one molecule (C₃H₅N₃O, MW 99.09). • Enables cdk5/p25 kinase inhibitor design via 4-aminoimidazole core; • N1-hydroxy moiety supports antiviral SAR against orthopoxviruses; • Dual functional handles (amino coupling + N-oxide chemistry) streamline derivatization. Sourced reliably for pharmaceutical R&D, with batch-to-batch consistency.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
Cat. No. B15223331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1H-imidazol-1-ol
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1=C(N=CN1O)N
InChIInChI=1S/C3H5N3O/c4-3-1-6(7)2-5-3/h1-2,7H,4H2
InChIKeyHBHXRMCOFVEVTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1H-imidazol-1-ol Structural Identity & Baseline


4-Amino-1H-imidazol-1-ol (CAS 927416-67-9) is a bifunctional imidazole derivative characterized by an amino group at the 4-position and a hydroxyl substituent at the N1 position of the imidazole ring, with a molecular formula of C₃H₅N₃O and molecular weight of 99.09 g/mol . This compound represents a unique hybrid scaffold that combines the hydrogen-bonding capabilities of both the 4-aminoimidazole core (known for kinase inhibition applications) [1] and the 1-hydroxyimidazole moiety (documented for antiviral activity against orthopoxviruses) [2]. The structural configuration differs fundamentally from isomeric alternatives such as 2-aminoimidazole (CAS 7720-39-0, MW 83.09) [3] and 1-hydroxyimidazole (CAS 45376-79-2, MW 84.08) , as well as from the non-hydroxylated 4-aminoimidazole (CAS 4919-03-3, MW 83.09) [4]. The compound is commercially cataloged primarily as a research intermediate for pharmaceutical synthesis applications, with no current FDA or EMA regulatory approvals for therapeutic use [5].

Why 4-Amino-1H-imidazol-1-ol Is Not Substitutable


Generic substitution among imidazole derivatives fails because structural variations in substitution pattern produce fundamentally divergent biological target profiles and physicochemical properties. The 4-aminoimidazole scaffold demonstrates kinase inhibition activity (specifically cdk5/p25) [1] that is absent in 2-aminoimidazoles, which instead function as antibiofilm adjuvants and ion channel modulators [2]. Conversely, the N1-hydroxyl group confers tautomeric equilibria and N-oxide character [3] that distinguish 1-hydroxyimidazoles from their non-hydroxylated counterparts—including differential antiviral activity against orthopoxviruses [4]. 4-Amino-1H-imidazol-1-ol uniquely juxtaposes these two pharmacophoric elements within a single molecular framework (C₃H₅N₃O, MW 99.09) , a configuration not replicated in any commercially available single-substituted analog. Furthermore, imidazole regioisomers exhibit divergent stability profiles: 5-aminoimidazoles demonstrate greater air stability than 4-aminoimidazoles [5], and 2-hydroxyimidazoles lose basic imidazole character entirely, forming stable crystalline salts in alkaline conditions [6]. These differences preclude direct functional interchangeability in research applications where specific binding modes, metabolic stability, or synthetic utility are required.

4-Amino-1H-imidazol-1-ol Differentiation Evidence


Dual 4-Amino and N1-Hydroxy Functionalization vs. Single-Substituted Analogs

4-Amino-1H-imidazol-1-ol (MW 99.09, C₃H₅N₃O) incorporates both the 4-amino group characteristic of kinase-targeting scaffolds and the N1-hydroxyl group associated with antiviral activity—a bifunctional configuration absent in all single-substituted comparators . In contrast, 4-aminoimidazole (MW 83.09, C₃H₅N₃) lacks the hydroxyl functionality [1]; 1-hydroxyimidazole (MW 84.08, C₃H₄N₂O) lacks the amino group ; and 2-aminoimidazole (MW 83.09, C₃H₅N₃) differs in both substitution position and the absence of hydroxyl character [2]. Class-level inference from the 4-aminoimidazole literature indicates that 4-aminoimidazole-based inhibitors achieve cdk5/p25 inhibition with enzyme IC₅₀ values in the nanomolar range [3], while class-level inference from 1-hydroxyimidazole literature demonstrates that ethyl 1-hydroxy-4-methyl-2-[4-nitrophenyl]-1H-imidazole-5-carboxylate exhibits antiviral activity against vaccinia virus with IC₅₀ = 0.45 μM and selectivity index = 102 .

Medicinal chemistry scaffold design pharmacophore hybridization kinase inhibition

N1-Hydroxy Tautomerism vs. Non-Hydroxylated Imidazoles

The N1-hydroxyl group in 4-Amino-1H-imidazol-1-ol enables prototropic tautomerism between 1-hydroxyimidazole and imidazole N-oxide forms, a property absent in 4-aminoimidazole (MW 83.09) and 2-aminoimidazole (MW 83.09) which lack the hydroxyl substituent [1]. Class-level inference from 1-hydroxyimidazole literature establishes that 1-hydroxyimidazoles exist as two prototropic tautomers, with the N-oxide form conferring distinct reactivity profiles [2]. This tautomeric equilibrium directly impacts hydrogen-bonding capacity: 1-hydroxyimidazole possesses one hydrogen bond donor and two acceptors (calculated HBD=1, HBA=2) , whereas 4-aminoimidazole features two hydrogen bond donors (NH₂) and one acceptor (imidazole N) [3]. The combination of both functionalities in 4-Amino-1H-imidazol-1-ol (C₃H₅N₃O, containing both NH₂ and N-OH) produces a unique hydrogen-bonding network with up to three hydrogen bond donors (NH₂ + N-OH) and three acceptors (imidazole N + N-O + NH₂) .

Tautomerism prototropic equilibrium N-oxide reactivity medicinal chemistry

4-Amino vs. 2-Amino Substitution Regioselectivity

The position of amino substitution on the imidazole ring fundamentally alters biological target engagement. Class-level inference from comparative literature shows that 2-aminoimidazole derivatives (MW 83.09) function as antibiofilm adjuvants, with lead dimeric 2-AI compounds lowering clarithromycin MIC to 2 μg/mL at 1.5 μM (0.72 μg/mL) against Acinetobacter baumannii [1] and reducing tobramycin MIC from 128 μg/mL to 2 μg/mL at 30 μM against resistant strains [2]. In contrast, class-level inference from 4-aminoimidazole literature demonstrates kinase inhibition activity, with 4-aminoimidazole-based cdk5/p25 inhibitors achieving nanomolar enzyme potency and selectivity over cdk2 [3]. This regioisomeric divergence extends to Src family kinase inhibition, where 4-aminoimidazole derivatives show antiproliferative activity on SH-SY5Y neuroblastoma cells [4]. 4-Amino-1H-imidazol-1-ol (MW 99.09) retains the 4-amino substitution pattern associated with kinase-targeting applications while adding the N1-hydroxyl functionality for potential pharmacokinetic modulation.

Antimicrobial adjuvant biofilm inhibition structure-activity relationship kinase selectivity

4-Amino-1H-imidazol-1-ol Research & Industrial Applications


Scaffold-Hopping from 2-Aminothiazole to 4-Aminoimidazole Cores for Kinase Inhibition

4-Aminoimidazole heterocyclic cores have been successfully employed as replacements for 2-aminothiazole scaffolds in cyclin-dependent kinase 5/p25 inhibitor design, addressing potential metabolically mediated toxicity concerns associated with the aminothiazole moiety [1]. The synthetic route developed for 1-substituted-4-aminoimidazoles enabled systematic structure-activity relationship exploration, yielding inhibitors with nanomolar enzyme potency and selectivity over cdk2 [2]. 4-Amino-1H-imidazol-1-ol (CAS 927416-67-9) provides the foundational 4-aminoimidazole core with an additional N1-hydroxyl functional handle for further derivatization , potentially enabling synthetic access to 1-substituted analogs with improved pharmacokinetic properties similar to those achieved with cis-substituted cyclobutyl modifications [3]. This scaffold-hopping strategy is particularly relevant for research programs targeting neurodegenerative conditions where kinase inhibition is therapeutically validated.

Pharmacophore Hybridization for Antiviral Lead Generation

The 1-hydroxyimidazole scaffold has demonstrated promising antiviral activity against orthopoxviruses, with 2-aryl-1-hydroxyimidazole derivatives exhibiting in vitro activity against vaccinia virus, cowpox virus, and ectromelia virus [4]. Specific derivatives such as ethyl 1-hydroxy-4-methyl-2-[4-nitrophenyl]-1H-imidazole-5-carboxylate show IC₅₀ = 0.45 μM against vaccinia virus with a selectivity index of 102, while the corresponding butylamide analog exhibits IC₅₀ = 3.02 μM (SI = 66) . 4-Amino-1H-imidazol-1-ol combines this antiviral-associated 1-hydroxyimidazole framework with a 4-amino substituent , offering a hybrid pharmacophore for structure-activity relationship exploration in antiviral drug discovery. This dual-functional scaffold may enable systematic investigation of substituent effects at both the 2-position (aryl substitution critical for antiviral activity) and 4-position (amino group amenable to further modification).

Synthetic Intermediate for Divergent Heterocyclic Chemistry

The bifunctional nature of 4-Amino-1H-imidazol-1-ol (C₃H₅N₃O, MW 99.09) enables its use as a versatile synthetic intermediate for accessing both N-oxide chemistry and amino-functionalized imidazole derivatives . Imidazole N-oxides have been established as precursors to chiral 3-alkoxyimidazol-2-ylidenes and related N-heterocyclic carbene ligands, with applications in catalysis and coordination chemistry [5]. The 4-amino group provides a handle for amide coupling, diazonium salt formation [6], or condensation reactions, while the N1-hydroxyl functionality enables O-alkylation or N-oxide-specific transformations. This divergent reactivity profile distinguishes 4-Amino-1H-imidazol-1-ol from mono-functional imidazole building blocks such as 4-aminoimidazole (which lacks N-oxide chemistry) and 1-hydroxyimidazole (which lacks the amino coupling handle) [7].

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